N~4~-(4-chlorophenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Chlorophenyl)-N⁶-(2-Methoxybenzyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at the N⁴ position, a 2-methoxybenzyl group at the N⁶ position, and a phenyl ring at the 1-position of the pyrazole core. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural similarity to purines, enabling interactions with kinase ATP-binding domains . This compound’s unique substitution pattern—particularly the 2-methoxybenzyl group—distinguishes it from analogs and may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-[(2-methoxyphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O/c1-33-22-10-6-5-7-17(22)15-27-25-30-23(29-19-13-11-18(26)12-14-19)21-16-28-32(24(21)31-25)20-8-3-2-4-9-20/h2-14,16H,15H2,1H3,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOYBHRMEHKDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~4~-(4-chlorophenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS No. 946218-50-4) is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, particularly focusing on its anticancer effects.
The compound has the following chemical and physical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H21ClN6O |
| Molecular Weight | 456.9 g/mol |
| Structural Formula | Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes the formation of the pyrazolo[3,4-d]pyrimidine scaffold through cyclization reactions followed by functionalization at the N-positions to introduce the chlorophenyl and methoxybenzyl groups.
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance, one study reported that derivatives of this scaffold showed high inhibitory activity against various cancer cell lines:
- A549 (Lung cancer) : IC50 = 2.24 µM (compared to 9.20 µM for doxorubicin)
- MCF-7 (Breast cancer) : IC50 = 1.74 µM
These results suggest that this compound may induce apoptosis in cancer cells effectively at low micromolar concentrations .
The biological activity of this compound is primarily attributed to its ability to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This inhibition disrupts several signaling pathways involved in cell proliferation and survival:
- Inhibition of EGFR : The compound binds to the active site of EGFR, preventing its phosphorylation and subsequent activation.
- Induction of Apoptosis : Flow cytometric analyses have shown that treatment with this compound leads to increased apoptosis in cancer cells by elevating the BAX/Bcl-2 ratio, promoting cell death pathways .
- Cell Cycle Arrest : Studies indicate that it can arrest the cell cycle at the S and G2/M phases, further contributing to its anticancer effects .
Case Studies
Several studies have evaluated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in vitro:
- Study on A549 Cells : This research demonstrated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis at low concentrations .
- Multi-Cancer Cell Line Evaluation : Another study assessed various derivatives against multiple cancer types (e.g., HepG2, MCF-7) and found that modifications in the pyrazolo[3,4-d]pyrimidine structure led to varying degrees of activity, emphasizing the importance of structural features in determining biological efficacy .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : Human prostate cancer (PC-3) and breast adenocarcinoma (MCF-7).
- Mechanism : The compound induces apoptosis in these cancer cells, potentially through the activation of specific apoptotic pathways.
Antimicrobial Properties
Recent studies have indicated that N~4~-(4-chlorophenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits antimicrobial activity against various bacterial strains. This could be beneficial in developing new antibiotics or treatments for resistant strains.
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of certain enzymes involved in disease processes:
- Target Enzymes : Cyclic nucleotide phosphodiesterases.
- Impact : Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, which are crucial for numerous cellular functions and signaling pathways.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on PC-3 cells:
- Methodology : Cells were treated with varying concentrations of the compound (0–50 µM).
- Findings : A significant reduction in cell viability was observed at concentrations above 10 µM, with increased markers for apoptosis detected through flow cytometry.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli:
- Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
- Results : The compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus, indicating potential as a therapeutic agent against bacterial infections.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4- and 6-amino groups and chlorophenyl substituents enable selective nucleophilic displacement:
Coupling Reactions
The aromatic and heteroaromatic systems participate in cross-coupling and condensation:
a. Suzuki-Miyaura Coupling
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Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C
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Product : Biaryl derivatives at C3 position
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Yield : 62–85% (dependent on boronic acid substituent)
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Key Insight : Methoxybenzyl group stabilizes transition state via π-stacking
b. Condensation with Aldehydes
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Conditions : AcOH, reflux
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Product : Schiff base derivatives
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Application : Enhanced solubility in polar solvents (logP reduction from 3.2 → 2.4)
Oxidation and Reduction
Redox reactions modify electronic properties:
Acid-Base Reactions
Protonation studies reveal pH-dependent behavior:
-
pKa : 6.8 (pyrimidine N1), 9.1 (secondary amine)
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Solubility :
-
10 mg/mL in DMSO (pH 7)
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<1 mg/mL in H₂O (pH 7)
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Increases to 5 mg/mL under acidic conditions (pH 2)
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Catalytic Functionalization
Transition-metal catalysis enables late-stage diversification:
a. C-H Activation
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Catalyst : Ru(bpy)₃Cl₂
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Reaction : Direct arylation at C7
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Scope : Tolerates electron-rich/withdrawn aryl iodides
b. Click Chemistry
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Conditions : Cu(I), propargyl bromide
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Product : Triazole-linked conjugates
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Application : Improved EGFR inhibition (Kd: 12 nM vs. 28 nM parent)
Stability and Degradation Pathways
Critical for pharmaceutical applications:
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Thermal Stability : Decomposes at 220°C (TGA)
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Photodegradation : t₁/₂ = 48 hrs under UV (λ = 254 nm)
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Hydrolytic Degradation :
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in developing kinase inhibitors and anticancer agents. Further studies should explore enantioselective modifications and in vivo metabolic pathways.
Comparison with Similar Compounds
Structural Comparison
Pyrazolo[3,4-d]pyrimidine derivatives vary primarily in substituents at N⁴, N⁶, and the 1-position. Key structural analogs include:
Key Observations :
- The target’s 2-methoxybenzyl group provides a balance of lipophilicity and hydrogen-bonding capacity compared to purely hydrophobic (e.g., dipropyl ) or polar (e.g., methylsulfonyl ) substituents.
- Chlorophenyl groups at N⁴ are common (Evidences 3, 5, 6), but substitution at the 4-position (target) versus 3-position () alters electronic effects.
Physicochemical Properties
Key Observations :
Q & A
Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for success?
The synthesis typically involves multi-step reactions starting with a pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Substituent introduction : Nucleophilic aromatic substitution or coupling reactions to attach the 4-chlorophenyl and 2-methoxybenzyl groups .
- Solvent systems : Dimethyl sulfoxide (DMSO) or acetonitrile are commonly used to dissolve intermediates and facilitate coupling .
- Catalysts : Potassium carbonate or sodium hydride may be employed to deprotonate reactive sites and accelerate substitutions .
- Temperature control : Reactions often require precise heating (e.g., reflux in ethanol) to avoid decomposition of sensitive intermediates .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
- NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and aromatic proton environments. For example, methoxybenzyl protons appear as singlets near δ 3.8 ppm, while pyrazolo-pyrimidine protons resonate in the δ 6–8 ppm range .
- HPLC : Purity (>95%) is assessed using reverse-phase chromatography with UV detection at 254 nm .
- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves selectivity by enhancing energy transfer .
- Design of Experiments (DoE) : Statistical modeling identifies optimal parameters (e.g., solvent ratio, temperature) for yield maximization. For instance, a Central Composite Design could map interactions between catalyst loading and reaction time .
- Continuous flow chemistry : Enables precise control of residence time and temperature, minimizing side reactions like over-alkylation .
Advanced: How can contradictions in reported kinase inhibition efficacy across studies be resolved?
Discrepancies may arise from:
- Assay variability : Differences in kinase isoform specificity (e.g., FLT3 vs. EGFR) or ATP concentration in enzymatic assays .
- Structural analogs : Minor substituent changes (e.g., 4-chlorophenyl vs. 4-fluorophenyl) alter binding affinity. Comparative studies using isothermal titration calorimetry (ITC) can quantify thermodynamic differences .
- Cellular context : Off-target effects in cell-based assays (e.g., metabolic interference) require validation via siRNA knockdown or CRISPR-edited kinase-deficient models .
Advanced: What computational methods are suitable for modeling its interaction with kinase targets?
- Molecular docking : AutoDock Vina or Schrödinger Glide predicts binding poses in kinase ATP pockets. For example, the 2-methoxybenzyl group may occupy a hydrophobic cleft near the gatekeeper residue .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assesses binding stability over time, highlighting critical hydrogen bonds (e.g., between the pyrimidine N and kinase backbone) .
- QSAR models : Machine learning algorithms correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values .
Basic: What analytical techniques are recommended for assessing purity and stability?
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
- HPLC-DAD : Quantifies degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis determine melting points and thermal decomposition profiles .
Advanced: How can green chemistry principles be applied to its synthesis?
- Solvent replacement : Substitute DMSO with cyclopentyl methyl ether (CPME), a safer, biodegradable solvent .
- Catalyst recycling : Immobilize potassium carbonate on silica gel to reduce waste .
- Atom economy : Optimize stoichiometry to minimize excess reagents (e.g., use 1.1 equivalents of 2-methoxybenzyl chloride instead of 2.0) .
Advanced: What strategies address low aqueous solubility in biological assays?
- Prodrug design : Introduce phosphate or acetyl groups at the pyrimidine N-position for transient solubility .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to prevent precipitation in cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
